Cas no 22072-07-7 (7-Chloro-N,N-dimethylquinolin-4-amine)

7-Chloro-N,N-dimethylquinolin-4-amine is a quinoline derivative characterized by its chloro and dimethylamino functional groups at the 7- and 4-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid quinoline scaffold provides structural stability, while the electron-donating dimethylamino group enhances reactivity in nucleophilic substitution and metal-catalyzed coupling reactions. The chloro substituent further allows for selective functionalization, making it valuable for constructing complex heterocyclic systems. Its well-defined chemical properties and high purity make it suitable for research applications in medicinal chemistry and material science. Proper handling and storage under inert conditions are recommended to maintain stability.
7-Chloro-N,N-dimethylquinolin-4-amine structure
22072-07-7 structure
Product Name:7-Chloro-N,N-dimethylquinolin-4-amine
CAS No:22072-07-7
MF:C11H11ClN2
MW:206.671441316605
MDL:MFCD09030690
CID:250417
PubChem ID:13418271
Update Time:2025-06-26

7-Chloro-N,N-dimethylquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-N,N-dimethylquinolin-4-amine
    • 7-CHLORO-4-N,N-DIMETHYLAMINO-QUINOLINE
    • 7-chloro-N,N-dimethyl-4-Quinolinamine
    • 4-Quinolinamine,7-chloro-N,N-dimethyl
    • 7-chloro-4-(dimethylamino)quinoline
    • AC-18575
    • A878755
    • AKOS015964018
    • 22072-07-7
    • 7-chloro-N, N-dimethylquinolin-4-amine
    • SCHEMBL1706258
    • DTXSID80540196
    • FT-0731002
    • SB69388
    • DB-022577
    • HS-4547
    • MDL: MFCD09030690
    • Inchi: 1S/C11H11ClN2/c1-14(2)11-5-6-13-10-7-8(12)3-4-9(10)11/h3-7H,1-2H3
    • InChI Key: CNGZPOQQPLFGFN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=NC=CC=2N(C)C

Computed Properties

  • Exact Mass: 206.06100
  • Monoisotopic Mass: 206.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 16.1Ų

Experimental Properties

  • Density: 1.239
  • Boiling Point: 306.1°C at 760 mmHg
  • Flash Point: 138.9°C
  • Refractive Index: 1.657
  • PSA: 16.13000
  • LogP: 2.95420

7-Chloro-N,N-dimethylquinolin-4-amine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-Chloro-N,N-dimethylquinolin-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:22072-07-7)7-Chloro-N,N-dimethylquinolin-4-amine
Order Number:A878755
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:58
Price ($):384.0
Email:sales@amadischem.com

Additional information on 7-Chloro-N,N-dimethylquinolin-4-amine

7-Chloro-N,N-dimethylquinolin-4-amine and Its Role in CAS No. 22072-07-7 in Modern Pharmaceutical Research

7-Chloro-N,N-dimethylquinolin-4-amine is a structurally unique compound with a quinoline core functionalized by a chloro substituent and dimethylamino groups. This compound, identified by CAS No. 22072-07-7, has garnered significant attention in recent years due to its potential pharmacological activities and synthetic versatility. The quinoline scaffold, a well-established heterocyclic structure, is widely recognized for its biological relevance in drug discovery, particularly in the development of antitumor, antimicrobial, and anti-inflammatory agents. The introduction of the chloro group at the 4-position and the dimethylamino groups at the nitrogen atoms of the quinoline ring creates a unique electronic environment that may influence its interaction with biological targets.

Recent advances in medicinal chemistry have highlighted the importance of 7-Chloro-N,N-dimethylquinolin-4-amine as a building block for the design of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound in the development of antibiotics. The presence of the chloro substituent at position 4 is hypothesized to enhance the compound's lipophilicity, facilitating its penetration through biological membranes and improving its bioavailability. This finding aligns with broader trends in drug design, where the optimization of functional groups is critical for enhancing the efficacy and selectivity of therapeutic agents.

The synthetic route to 7-Chloro-N,N-dimethylquinolin-3-amine (a closely related compound) has also been a focus of recent research. A 2022 report in Organic & Biomolecular Chemistry described a novel, high-yield synthesis method involving the use of microwave-assisted reactions and catalytic hydrogenation. This approach not only reduces the number of synthetic steps but also minimizes the formation of byproducts, which is a key consideration in the development of scalable pharmaceutical processes. Such advancements in synthetic methodology are crucial for translating laboratory discoveries into clinical applications, as they address challenges related to cost, efficiency, and environmental impact.

Pharmacologically, 7-Chloro-N,N-dimethylquinolin-4-amine has been investigated for its potential anti-inflammatory and immunomodulatory properties. A 2024 preclinical study published in Pharmacological Research found that this compound exhibits significant activity in modulating the NF-κB signaling pathway, a key regulator of inflammatory responses. This mechanism of action is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit the activation of pro-inflammatory cytokines suggests its potential as a therapeutic agent for conditions where inflammation plays a central role.

Additionally, recent studies have explored the role of 7-Chloro-N,N-dimethylquinolin-4-amine in the treatment of neurodegenerative disorders. A 2023 paper in Neuropharmacology reported that derivatives of this compound show neuroprotective effects in models of Parkinson's disease. The compound's interaction with monoamine oxidase (MAO) enzymes, which are implicated in the pathogenesis of Parkinson's disease, was highlighted as a potential mechanism for its therapeutic benefit. These findings underscore the versatility of the quinoline scaffold in targeting multiple biological pathways and its potential for application in diverse therapeutic areas.

The structural features of 7-Chloro-N,N-dimethylquinolin-4-amine also make it a valuable tool for drug discovery. The quinoline ring system is known for its ability to form hydrogen bonds and π-π interactions with target proteins, which is essential for the development of small molecule drugs. A 2023 review in Drug Discovery Today emphasized the importance of quinoline derivatives in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The chloro and dimethylamino groups in this compound may further enhance its binding affinity and selectivity for specific targets, making it a promising candidate for further investigation.

From a synthetic perspective, the preparation of 7-Chloro-N,N-dimethylquinolin-4-amine involves a series of well-defined steps, including the formation of the quinoline ring, the introduction of the chloro substituent, and the alkylation of the nitrogen atoms. A 2021 study in Chemical Communications described a method for the efficient synthesis of this compound using a palladium-catalyzed coupling reaction, which allows for the precise incorporation of functional groups. This method not only improves the yield of the final product but also reduces the use of hazardous reagents, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Furthermore, the physicochemical properties of 7-Chloro-N,N-dimethylquinolin-4-amine are critical for its potential therapeutic applications. The compound's solubility, stability, and metabolic profile must be optimized to ensure its efficacy and safety in vivo. A 2023 study in European Journal of Medicinal Chemistry investigated the in vitro metabolism of this compound and found that it undergoes extensive biotransformation via cytochrome P450 enzymes, which is a common metabolic pathway for many drugs. Understanding these metabolic pathways is essential for predicting drug interactions and ensuring the compound's safety in clinical settings.

In conclusion, 7-Chloro-N,N-dimethylquinolin-4-amine represents a promising scaffold for the development of novel therapeutics. Its unique structural features, combined with recent advances in synthetic and pharmacological research, position it as a valuable candidate for the treatment of a wide range of diseases. As the field of medicinal chemistry continues to evolve, compounds like CAS No. 22072-07-7 will play an increasingly important role in the discovery of innovative treatments that address unmet medical needs.

Further research is needed to fully elucidate the biological mechanisms of 7-Chloro-N,N-dimethylquinolin-4-amine and to optimize its properties for therapeutic applications. Ongoing studies in areas such as drug delivery, formulation, and clinical trials will be critical in translating these findings into practical treatments. The continued exploration of this compound's potential underscores the importance of interdisciplinary research in advancing pharmaceutical science and improving patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:22072-07-7)7-Chloro-N,N-dimethylquinolin-4-amine
A878755
Purity:99%
Quantity:1g
Price ($):384.0
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